CLK1-IN-4

Kinase Inhibition CLK1 Potency

CLK1-IN-4 (IC50 1.5-2.5 µM) is a weak-binding CLK1 inhibitor ideal as a negative control, low-affinity reference, or novel quinoline scaffold for medchem. Its distinct low potency enables deliberate polypharmacology studies, threshold establishment, and biophysical comparisons. For high-potency needs (IC50 <10 nM), select alternatives like CLK1-IN-2. Procure for specialized research use only.

Molecular Formula C18H18N2O2S
Molecular Weight 326.4 g/mol
Cat. No. B10801622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLK1-IN-4
Molecular FormulaC18H18N2O2S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3
InChIInChI=1S/C18H18N2O2S/c1-2-5-15(21)20-17(14-7-4-11-23-14)13-9-8-12-6-3-10-19-16(12)18(13)22/h3-4,6-11,17,22H,2,5H2,1H3,(H,20,21)
InChIKeyHQMZBXRQASJEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CLK1-IN-4: Baseline Characteristics for a Low-Micromolar CDC2-Like Kinase 1 (CLK1) Inhibitor


CLK1-IN-4 (also designated Compound 79 or Compound 81) is a chemical probe identified as an inhibitor of CDC-like kinase 1 (CLK-1). This compound represents a low-micromolar potency research tool within the CMGC kinase family, which encompasses dual-specificity protein kinases involved in the regulation of pre-mRNA alternative splicing [1]. Unlike highly optimized, low-nanomolar CLK1 inhibitors, CLK1-IN-4 demonstrates an IC50 range of 1.5 to 2.5 µM, a characteristic that fundamentally defines its utility and distinguishes it from more potent analogs [2]. It is supplied for research use only, with a molecular weight of 326.41 g/mol and a chemical formula of C18H18N2O2S, corresponding to CAS number 332939-32-9 [3].

Why Generic Substitution is Problematic: CLK1-IN-4 vs. Other CLK1 Chemical Probes


The CLK1 inhibitor landscape is highly heterogeneous, and generic substitution is not feasible due to vast differences in potency, isoenzyme selectivity, and downstream biological outcomes. Substituting CLK1-IN-4 with a more potent compound like CLK1-IN-2 (IC50 1.7 nM) or the highly selective derivatives 26a and 27a (IC50 1.4 and 1.7 nM) [1] would fundamentally alter the experimental system. CLK1-IN-4's low-micromolar potency (1.5-2.5 µM) defines a distinct pharmacological profile and may be purposefully used to establish a specific cellular threshold or to study weaker binding interactions. Conversely, using CLK1-IN-4 when high potency or isoenzyme selectivity is required (e.g., CLK1 over CLK2/4) would result in a lack of efficacy and misleading data. The choice of a CLK1 chemical probe must be tightly coupled to the specific experimental requirements, and the data below demonstrates the quantifiable differences that necessitate a precise and informed procurement decision.

CLK1-IN-4: A Quantitative Comparison Guide for Scientific Procurement


Potency Against CLK1: A 1,700-Fold Differential from Lead-Optimized Compounds

CLK1-IN-4 exhibits low-micromolar potency against CLK1, which is in stark contrast to many other probes in the same class. The reported IC50 for CLK1-IN-4 is 1.5-2.5 µM, whereas compounds like the 5-methoxybenzothiophene hydrazides (26a and 27a) achieve sub-nanomolar to low-nanomolar IC50 values (1.4 and 1.7 nM, respectively) [1]. This represents a potency difference of over 1,700-fold. The data highlights that CLK1-IN-4 is not a lead-optimized compound and should be selected only when low potency is a specific experimental requirement, such as in studies where high concentrations are needed to overcome solubility or permeability issues, or when establishing a baseline for a novel, weakly-binding scaffold.

Kinase Inhibition CLK1 Potency Biochemical Assay

CLK1-IN-4 as a Benchmark: Potency Comparison with TG003 and Other Probes

CLK1-IN-4 (IC50 1.5-2.5 µM) is significantly less potent than the well-established tool compound TG003, which has a reported CLK1 IC50 of 20 nM . This 75- to 125-fold difference in potency is substantial. Furthermore, other commercial probes like KH-CB20 (IC50 16.5 nM) [1] and MU1210 (IC50 8 nM) are also more than two orders of magnitude more potent. This places CLK1-IN-4 firmly in the low-micromolar range. This comparison is crucial for researchers planning experiments; using CLK1-IN-4 at concentrations comparable to TG003 (e.g., 100 nM) would result in minimal target engagement, while achieving similar occupancy would require high micromolar doses that could introduce off-target effects and solubility issues.

CLK1 Potency Tool Compound In Vitro

Absence of Published Selectivity Data for CLK1-IN-4: A Critical Gap for Target Deconvolution

A significant limitation for the use of CLK1-IN-4 as a chemical probe is the complete absence of published selectivity data against the CLK isoenzyme family (CLK2, CLK3, CLK4) and the broader kinome. In contrast, the state-of-the-art for CLK1 inhibitors has advanced to achieving unprecedented isoenzyme selectivity. For instance, compounds 26a and 27a demonstrate selectivity factors of 15 and 8 over CLK4, and 535 and 84 over CLK2, respectively [1]. Similarly, MU1210 exhibits good selectivity over CLK3 (IC50 >3 µM) and 194 other kinases . CLK1-IN-3 is also highly selective, with over 300-fold selectivity over DYRK1A [2]. The lack of such data for CLK1-IN-4 means that its polypharmacology is unknown, severely limiting its utility in experiments where target specificity is required, such as in functional genomics or disease model validation.

Kinase Selectivity CLK Family Off-Target Effects Data Gap

Chemical Structure and Scaffold Divergence from Optimized CLK1 Inhibitors

CLK1-IN-4, based on its CAS number 332939-32-9 and chemical formula C18H18N2O2S, belongs to a chemical scaffold distinct from the lead-optimized classes of CLK1 inhibitors that have been extensively characterized [1]. For example, the 5-methoxybenzothiophene hydrazides (e.g., 26a, 27a) and the 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core (e.g., KuWal151) represent scaffolds where extensive structure-activity relationship (SAR) studies have been conducted, enabling rational design for improved potency and selectivity [2][3]. CLK1-IN-4's quinoline-derived structure [1] has not been subjected to the same level of optimization. This means its binding mode, metabolic stability, and off-target liabilities are less well understood. For a medicinal chemist, this represents an early-stage hit or lead, not an optimized tool.

Chemical Scaffold Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Recommended Application Scenarios for CLK1-IN-4 Based on Quantitative Evidence


Use as a Low-Potency Negative Control or Weak-Binding Reference Compound

Given its low-micromolar potency (IC50 1.5-2.5 µM) , CLK1-IN-4 is an excellent candidate for use as a negative control or a weak-binding reference compound in kinase assays and cellular experiments. When used at concentrations where potent inhibitors like TG003 (IC50 20 nM) or MU1210 (IC50 8 nM) achieve full target engagement, CLK1-IN-4 is expected to exhibit negligible inhibition. This provides a valuable benchmark to demonstrate the specificity of the observed biological effects. Its weak binding may also be useful in biophysical assays (e.g., SPR, ITC) where a low-affinity interaction is needed for comparison against stronger binders.

Early-Stage Medicinal Chemistry for Scaffold Exploration and SAR Studies

CLK1-IN-4's quinoline-derived chemical structure represents a distinct and unoptimized chemotype for CLK1 inhibition. This makes it a valuable starting point for a medicinal chemistry program focused on exploring novel chemical space for this target. While it lacks the potency and selectivity of optimized scaffolds like the 5-methoxybenzothiophene hydrazides , its novelty may be leveraged to develop new intellectual property and to overcome liabilities (e.g., poor solubility, off-target effects) associated with existing chemical series. Procuring CLK1-IN-4 allows researchers to directly study and modify a new chemical scaffold, with the goal of improving its drug-like properties through iterative design and synthesis.

Investigation of Polypharmacology and Off-Target Effects at High Concentrations

The absence of published selectivity data for CLK1-IN-4 paradoxically makes it a tool for specific applications in polypharmacology. By using this compound at high micromolar concentrations, researchers can deliberately probe off-target effects and kinase co-inhibition profiles that are only revealed when the primary target is weakly engaged. This approach is distinct from using a highly selective probe, which would silence only CLK1. Studying the cellular response to high concentrations of CLK1-IN-4 could reveal new biological pathways or synthetic lethal interactions involving the broader set of kinases it may inhibit. This is a high-risk, high-reward research strategy focused on exploring complex signaling networks.

Use as a Permeability or Solubility Benchmark in Cellular Assays

With a molecular weight of 326.41 g/mol and a calculated logP, CLK1-IN-4 may possess different physicochemical properties compared to more polar, potent CLK1 inhibitors. This makes it a useful benchmark compound in cellular permeability and solubility assays. Researchers can compare its cellular uptake and intracellular concentration to those of tool compounds like TG003 or KH-CB20. Such comparative data can help in the development of new compounds with improved cellular activity, independent of their biochemical potency. This application is particularly relevant for groups working on optimizing the cellular pharmacology of CLK1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CLK1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.